molecular formula C12H11N3O2S3 B12037559 (5E)-3-amino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-amino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12037559
M. Wt: 325.4 g/mol
InChI Key: GFPURBZEYWWBQH-PKNBQFBNSA-N
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Description

(5E)-3-amino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-amino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate benzothiazole derivatives with thiazolidinone precursors. Common reagents include amines, aldehydes, and thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to more reduced forms.

    Substitution: Various substitution reactions can occur on the benzothiazole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-amino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may exhibit similar properties, making it a candidate for drug development.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-amino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazolidinone moieties may interact with biological macromolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Known for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of (5E)-3-amino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combined structure, which may confer a unique set of biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H11N3O2S3

Molecular Weight

325.4 g/mol

IUPAC Name

(5E)-3-amino-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11N3O2S3/c1-14-7-5-6(17-2)3-4-8(7)19-11(14)9-10(16)15(13)12(18)20-9/h3-5H,13H2,1-2H3/b11-9+

InChI Key

GFPURBZEYWWBQH-PKNBQFBNSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C/3\C(=O)N(C(=S)S3)N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)N

Origin of Product

United States

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